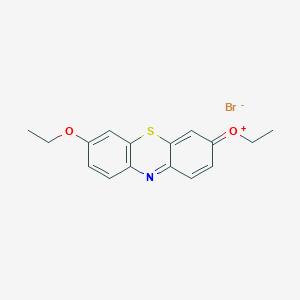
(E)-(7-Ethoxy-3H-phenothiazin-3-ylidene)(ethyl)oxidanium bromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-(7-Ethoxy-3H-phenothiazin-3-ylidene)(ethyl)oxidanium bromide is a complex organic compound belonging to the phenothiazine class Phenothiazines are known for their diverse applications in medicinal chemistry, particularly as antipsychotic and antiemetic agents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-(7-Ethoxy-3H-phenothiazin-3-ylidene)(ethyl)oxidanium bromide typically involves the condensation of 7-ethoxy-3H-phenothiazine with ethyl bromide under controlled conditions. The reaction is carried out in the presence of a strong base, such as sodium hydroxide, to facilitate the formation of the oxidanium ion. The reaction mixture is then heated to promote the condensation process, resulting in the formation of the desired compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. The reaction conditions, such as temperature and pressure, are optimized to maximize the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
(E)-(7-Ethoxy-3H-phenothiazin-3-ylidene)(ethyl)oxidanium bromide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as phenothiazine derivatives.
Substitution: The ethyl group can be substituted with other alkyl or aryl groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Substitution reactions often require catalysts like palladium on carbon and suitable solvents like dichloromethane.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced phenothiazine derivatives.
Substitution: Various alkyl or aryl-substituted phenothiazine derivatives.
Scientific Research Applications
(E)-(7-Ethoxy-3H-phenothiazin-3-ylidene)(ethyl)oxidanium bromide has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex phenothiazine derivatives.
Biology: Investigated for its potential as a fluorescent probe in biological imaging.
Medicine: Explored for its antipsychotic and antiemetic properties.
Industry: Utilized in the development of organic semiconductors and light-emitting diodes (LEDs).
Mechanism of Action
The mechanism of action of (E)-(7-Ethoxy-3H-phenothiazin-3-ylidene)(ethyl)oxidanium bromide involves its interaction with specific molecular targets, such as dopamine receptors in the brain. By binding to these receptors, the compound modulates neurotransmitter activity, leading to its antipsychotic effects. Additionally, its structure allows it to interact with various biological pathways, contributing to its diverse pharmacological properties.
Comparison with Similar Compounds
Similar Compounds
Chlorpromazine: Another phenothiazine derivative with antipsychotic properties.
Promethazine: Known for its antiemetic and antihistamine effects.
Thioridazine: Used as an antipsychotic agent.
Uniqueness
(E)-(7-Ethoxy-3H-phenothiazin-3-ylidene)(ethyl)oxidanium bromide stands out due to its unique ethoxy and oxidanium substituents, which confer distinct chemical and pharmacological properties
Properties
CAS No. |
194287-66-6 |
|---|---|
Molecular Formula |
C16H16BrNO2S |
Molecular Weight |
366.3 g/mol |
IUPAC Name |
(7-ethoxyphenothiazin-3-ylidene)-ethyloxidanium;bromide |
InChI |
InChI=1S/C16H16NO2S.BrH/c1-3-18-11-5-7-13-15(9-11)20-16-10-12(19-4-2)6-8-14(16)17-13;/h5-10H,3-4H2,1-2H3;1H/q+1;/p-1 |
InChI Key |
YDEYAOHUFJNDET-UHFFFAOYSA-M |
Canonical SMILES |
CCOC1=CC2=C(C=C1)N=C3C=CC(=[O+]CC)C=C3S2.[Br-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















